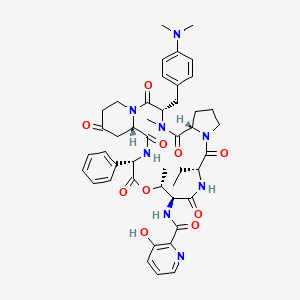

Pristinamycin IA

Description

This compound is a natural product found in Streptomyces pristinaespiralis with data available.

A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.

Properties

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-DZCVGBHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028335 | |

| Record name | Mikamycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-03-1 | |

| Record name | Mikamycin IA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mikamycin IA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIKAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Quest for a Potent Antibiotic: A Technical Guide to the Discovery and Isolation of Pristinamycin IA from Streptomyces pristinaespiralis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, biosynthesis, and isolation of Pristinamycin IA, a crucial component of the pristinamycin antibiotic complex produced by the bacterium Streptomyces pristinaespiralis. This compound, a type B streptogramin, acts synergistically with Pristinamycin IIA to create a potent bactericidal agent effective against a range of pathogenic bacteria, including multidrug-resistant strains. This guide details the experimental protocols for fermentation, extraction, and purification of this compound, presents quantitative data in a structured format, and visualizes the intricate biosynthetic pathways and experimental workflows.

Discovery and Significance

Pristinamycin was first discovered in the 1950s from cultures of Streptomyces pristinaespiralis.[1] It is a natural antibiotic complex comprising two structurally distinct groups of molecules: the macrolactones of group A (Pristinamycin II) and the cyclic hexadepsipeptides of group B (Pristinamycin I).[2] this compound is a major component of the Pristinamycin I group. The synergistic action of these two groups of compounds results in a powerful bactericidal effect, inhibiting protein synthesis in susceptible bacteria. This unique mode of action has made pristinamycin and its semi-synthetic derivatives valuable tools in the fight against antibiotic resistance.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large non-ribosomal peptide synthetase (NRPS) enzyme complex encoded by a "supercluster" of genes in S. pristinaespiralis.[3] The biosynthesis involves the sequential condensation of seven precursor molecules: 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, 4-N,N-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.[3] The regulation of this biosynthetic pathway is tightly controlled by a complex signaling cascade involving multiple transcriptional regulators.

Regulatory Pathway of Pristinamycin Biosynthesis

The production of pristinamycin is governed by a hierarchical regulatory cascade, as depicted in the diagram below. This network includes activators and repressors that respond to various cellular signals to control the expression of the biosynthetic genes.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces pristinaespiralis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the antibiotic.

Fermentation Parameters

Several studies have optimized fermentation conditions for pristinamycin production. A summary of typical parameters is provided in the table below.

| Parameter | Value/Range | Reference |

| Microorganism | Streptomyces pristinaespiralis | [4] |

| Temperature | 27-30 °C | [1] |

| pH | 6.5-7.2 | [1] |

| Agitation | 240-250 rpm | [1][4] |

| Fermentation Time | 120 hours | [4] |

Fermentation Media Composition

The composition of the seed and fermentation media plays a crucial role in the growth of S. pristinaespiralis and the production of pristinamycin.

| Medium Component | Concentration (g/L) | Purpose |

| Seed Medium | ||

| Glucose | 10 | Carbon Source |

| Soybean Flour | 25 | Nitrogen Source |

| Peptone | 5 | Nitrogen Source |

| Yeast Extract | 3 | Growth Factors |

| Fermentation Medium | ||

| Soluble Starch | 40 | Carbon Source |

| Glucose | 10 | Carbon Source |

| Soybean Flour | 25 | Nitrogen Source |

| Fish Extract | 10 | Nitrogen Source & Growth Factors |

| (NH₄)₂SO₄ | 1.5 | Nitrogen Source |

| MgSO₄·7H₂O | 3.5 | Mineral Source |

| KH₂PO₄ | 0.2 | Phosphate Source |

| CaCO₃ | 4 | pH Buffering |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.

Experimental Workflow

The general workflow for the isolation and purification of this compound is outlined in the diagram below.

Detailed Experimental Protocols

4.2.1. Extraction

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove the S. pristinaespiralis mycelia.

-

Acidification: The pH of the resulting supernatant is adjusted to 3.0-4.0 with an appropriate acid (e.g., HCl).

-

Solvent Extraction: The acidified supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloroethane, at a 1:1 (v/v) ratio. This step is repeated multiple times to ensure efficient extraction of pristinamycin.

-

Concentration: The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.

4.2.2. Purification

-

Macroporous Resin Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a macroporous adsorbent resin column. The column is washed with a low-polarity solvent to remove impurities.

-

Elution: The pristinamycin components are then eluted from the resin using a more polar solvent, such as methanol or acetonitrile.

-

Preparative High-Performance Liquid Chromatography (HPLC): The eluted fraction containing pristinamycin is further purified by preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.

-

Detection: UV detection at approximately 230 nm.

-

-

Lyophilization: The fractions containing pure this compound are collected, pooled, and lyophilized to obtain a solid powder.

Quantitative Data

The yield of this compound can vary depending on the strain of S. pristinaespiralis, fermentation conditions, and the efficiency of the purification process.

Fermentation Yields

| Fermentation Scale | Substrate | Pristinamycin Titer (mg/L) | Reference |

| Shake Flask | Date Syrup | 50.4 | [5] |

| Shake Flask | Glucose | 43.1 | [5] |

| 2 L Bioreactor | Date Syrup | 66.6 | [5] |

| 100 L Bioreactor | Date Syrup | 39.0 | [5] |

| Shake Flask (Engineered Strain) | N/A | 132 (Pristinamycin I) | [1] |

| Shake Flask | Date Fruit Extract | 51.0 | [4] |

Purification Yields

While specific purification fold data is often not explicitly reported, the overall recovery of pristinamycin from the fermentation broth through solvent extraction has been reported to be around 71%.[4] The final yield of pure this compound after all purification steps will be a fraction of this initial recovery.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various analytical techniques.

Spectroscopic Data

-

UV-Vis Spectroscopy: Pristinamycin exhibits a maximum absorbance at approximately 230 nm in methanol.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃, δ in ppm): The proton NMR spectrum of this compound shows characteristic signals for the various amino acid residues, including aromatic protons, alpha-protons, and methyl groups.

-

¹³C NMR (in CDCl₃, δ in ppm): The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule, confirming the presence of carbonyl groups, aromatic carbons, and aliphatic carbons.

-

Note: Detailed NMR assignments can be found in specialized publications and databases.

Conclusion

The discovery and development of this compound from Streptomyces pristinaespiralis represent a significant achievement in the field of antibiotics. The complex biosynthesis and the intricate regulatory networks governing its production continue to be areas of active research. The methodologies for fermentation, isolation, and purification outlined in this guide provide a foundation for researchers and drug development professionals to produce and study this important therapeutic agent. Further optimization of fermentation conditions and purification strategies, along with metabolic engineering of the producing strain, holds the potential to enhance the yield of this compound and ensure its continued availability for combating bacterial infections.

References

- 1. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pristinamycin production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric method for estimating pristinamycin bulk and dosage. [wisdomlib.org]

An In-depth Technical Guide to the Mechanism of Action of Pristinamycin IA on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin IA, a member of the streptogramin B family of antibiotics, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site within the nascent polypeptide exit tunnel, its inhibitory effect on protein synthesis, and the synergistic interplay with Pristinamycin IIA. Furthermore, this document outlines the primary mechanisms of resistance, presents quantitative binding data, and offers detailed protocols for key experimental techniques used to elucidate these interactions. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex molecular processes involved.

Introduction

The ribosome, a complex ribonucleoprotein machine, is the site of protein synthesis in all living organisms and a primary target for a diverse range of antibiotics. Pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis, is a synergistic combination of two structurally distinct components: this compound (a streptogramin B) and Pristinamycin IIA (a streptogramin A)[1][2]. While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent, often bactericidal, effect[1]. This guide focuses on the specific mechanism of action of this compound on the 50S ribosomal subunit.

This compound is a cyclic hexadepsipeptide that inhibits bacterial growth by interfering with translation elongation[3]. Its clinical significance, particularly in the context of rising antibiotic resistance, underscores the importance of a detailed understanding of its molecular interactions with the ribosome. This document aims to provide a technical and in-depth resource for researchers and professionals in the field of antibiotic drug development.

Mechanism of Action of this compound

This compound targets the large (50S) subunit of the bacterial ribosome, specifically binding within the nascent polypeptide exit tunnel (NPET)[4]. The NPET is a channel that extends from the peptidyl transferase center (PTC), the site of peptide bond formation, to the ribosomal surface, providing a path for the elongating polypeptide chain to exit the ribosome.

By binding within the NPET, this compound physically obstructs the passage of the nascent polypeptide chain. This steric hindrance prevents further elongation of the polypeptide, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis[4]. While this compound does not directly inhibit the peptidyl transferase activity of the ribosome, its blockage of the exit tunnel effectively halts the translation process after the formation of a few peptide bonds.

Synergistic Action with Pristinamycin IIA

The potent antimicrobial activity of the pristinamycin complex is a result of the synergistic interaction between this compound and Pristinamycin IIA. Pristinamycin IIA, a polyunsaturated macrolactone, binds to the PTC of the 50S subunit at a site adjacent to the this compound binding site. The binding of Pristinamycin IIA induces a conformational change in the 23S rRNA, which in turn increases the affinity of the ribosome for this compound[5]. This cooperative binding explains the dramatic increase in antibacterial efficacy when both components are present.

The this compound Binding Site

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the binding pocket of this compound within the NPET. Its binding site is located near the entrance of the tunnel, in close proximity to the PTC.

Key interactions have been identified between this compound and specific nucleotides of the 23S rRNA. UV-induced modification studies have shown that this compound binding affects nucleotides in the highly conserved peptidyl transferase loop, specifically at positions m2A2503/Ψ2504 and G2061/A2062 (E. coli numbering).

dot

Caption: this compound binding site within the 50S ribosomal subunit.

Quantitative Data

The binding affinity of streptogramin B antibiotics, such as this compound, to the bacterial ribosome has been quantified in several studies. The synergistic nature of its interaction with streptogramin A (Pristinamycin IIA) is evident in the dissociation constants (Kd).

| Compound | Condition | Dissociation Constant (Kd) | Reference |

| Streptogramin B | Alone | 59 nM | [6] |

| Streptogramin B | + Streptogramin A | 13.3 nM | [6] |

| Streptogramin B | Alone (in 50% ethanol) | 0.70 µM | [6] |

| Streptogramin B | + Streptogramin A (in 50% ethanol) | 0.13 µM | [6] |

Mechanisms of Resistance

Bacterial resistance to this compound and other streptogramin B antibiotics can arise through two primary mechanisms: enzymatic inactivation and modification of the ribosomal target.

Enzymatic Inactivation

The most common mechanism of acquired resistance is the enzymatic inactivation of the antibiotic. This is mediated by virginiamycin B lyase (Vgb), an enzyme that linearizes the cyclic structure of this compound, rendering it unable to bind to the ribosome. The vgb genes are often located on plasmids, facilitating their horizontal transfer between bacteria.

Ribosomal Alterations

Mutations in the 23S rRNA component of the 50S subunit can also confer resistance to this compound. These mutations typically occur within the antibiotic's binding site in the NPET. A notable mutation is A2062C (in E. coli numbering), which has been shown to confer resistance to 16-membered macrolides and streptogramins in Streptococcus pneumoniae[7]. Other mutations in domain V of the 23S rRNA have also been implicated in resistance.

dot

Caption: Mechanisms of resistance to this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the interaction of this compound with the 50S ribosomal subunit.

Purification of 70S Ribosomes from E. coli

This protocol describes the isolation of translationally active 70S ribosomes.

-

Cell Culture and Harvest:

-

Inoculate 1 L of Luria-Bertani (LB) medium with an overnight culture of E. coli (e.g., MRE600 strain).

-

Grow the culture at 37°C with vigorous shaking to an OD600 of ~0.5.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

-

Centrifuge again and discard the supernatant. The cell pellet can be stored at -80°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer (wash buffer supplemented with 10 U/mL RNase-free DNase I).

-

Lyse the cells using a French press at approximately 10,000 psi.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Ribosome Pelleting:

-

Layer the supernatant onto a 1.1 M sucrose cushion prepared in a high-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16-18 hours at 4°C.

-

-

Ribosome Purification by Sucrose Gradient Centrifugation:

-

Gently rinse the ribosome pellet with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.0, 6 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol) and then resuspend it in the same buffer.

-

Layer the resuspended ribosomes onto a 10-40% linear sucrose gradient prepared in the same buffer.

-

Centrifuge at low speed (e.g., 20,000 rpm in an SW27 rotor) for 18-21 hours at 4°C.

-

Fractionate the gradient while monitoring the absorbance at 260 nm.

-

Pool the fractions corresponding to the 70S peak.

-

-

Concentration and Storage:

-

Concentrate the pooled 70S fractions using an appropriate centrifugal concentrator.

-

Determine the ribosome concentration by measuring the A260 (1 A260 unit = 23 pmol of 70S ribosomes).

-

Flash-freeze the purified ribosomes in small aliquots in liquid nitrogen and store them at -80°C.

-

In Vitro Transcription-Translation Coupled Assay

This assay measures the inhibitory effect of this compound on protein synthesis.

-

Reaction Setup:

-

Use a commercially available E. coli S30 extract system for coupled in vitro transcription-translation.

-

Prepare a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (including a radiolabeled amino acid like [35S]-methionine if measuring by autoradiography), and an energy source (ATP, GTP).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-antibiotic control and a control with the solvent alone.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for transcription and translation.

-

-

Detection and Quantification:

-

Luciferase/GFP Reporter: If a luciferase or GFP reporter is used, measure the luminescence or fluorescence, respectively, according to the manufacturer's instructions.

-

Radiolabel Incorporation: If a radiolabeled amino acid is used, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

-

dot

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assay (Filter-Binding)

This assay directly measures the binding of radiolabeled this compound to ribosomes.

-

Reaction Setup:

-

Prepare a series of dilutions of radiolabeled this compound (e.g., [3H]-Pristinamycin IA).

-

In a 96-well plate, mix a fixed concentration of purified 70S ribosomes with the different concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20)[6].

-

For competition assays, include a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound or other competing antibiotics.

-

Include controls for non-specific binding (e.g., a large excess of unlabeled this compound).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixtures through a nitrocellulose membrane (which binds ribosomes and associated ligands) using a filter-binding apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radiolabeled this compound.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the radiolabeled this compound concentration.

-

Determine the dissociation constant (Kd) and the number of binding sites (Bmax) by fitting the data to a suitable binding isotherm (e.g., the one-site binding model).

-

X-ray Crystallography of the 50S-Pristinamycin IA Complex

This technique provides high-resolution structural information about the binding of this compound to the 50S subunit.

-

Crystallization:

-

Purify 50S ribosomal subunits to a high concentration and purity.

-

Form a complex of the 50S subunit with this compound by incubating the subunits with an excess of the antibiotic.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data from the crystals using a synchrotron X-ray source.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using molecular replacement with a known 50S subunit structure as a search model.

-

Build an atomic model of the 50S-Pristinamycin IA complex into the resulting electron density map.

-

Refine the model against the diffraction data to obtain a final, high-resolution structure.

-

Cryo-Electron Microscopy (Cryo-EM) of the 50S-Pristinamycin IA Complex

Cryo-EM is another powerful technique for determining the structure of large macromolecular complexes.

-

Sample Preparation:

-

Form the 50S-Pristinamycin IA complex as described for X-ray crystallography.

-

Apply a small volume of the complex solution to a cryo-EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Image the vitrified sample in a transmission electron microscope (TEM) under cryogenic conditions.

-

Collect a large dataset of images (micrographs) of the randomly oriented particles.

-

-

Image Processing and 3D Reconstruction:

-

Select individual particle images from the micrographs.

-

Classify the particle images to identify different conformational states.

-

Align the particle images and reconstruct a 3D electron density map of the 50S-Pristinamycin IA complex.

-

-

Model Building and Refinement:

-

Fit an atomic model of the 50S subunit and this compound into the cryo-EM density map.

-

Refine the model to improve the fit to the map and to ensure good stereochemistry.

-

Conclusion

This compound represents a clinically important antibiotic that effectively inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. Its mechanism of action, involving the obstruction of the nascent polypeptide exit tunnel, is well-characterized, particularly its synergistic interaction with Pristinamycin IIA. Understanding the molecular details of its binding and the mechanisms by which bacteria develop resistance is crucial for the development of new and improved streptogramin antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other ribosome-targeting antibiotics, facilitating future research and drug discovery efforts in the ongoing battle against antimicrobial resistance.

References

- 1. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries | Life Science Alliance [life-science-alliance.org]

Pristinamycin IA: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a streptogramin antibiotic derived from Streptomyces pristinaespiralis, is a combination of two structurally distinct but synergistic components: Pristinamycin IA (PIA), a Group B streptogramin, and Pristinamycin IIA (PIIA), a Group A streptogramin.[1] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action.[1][2] This guide focuses on the antibacterial spectrum of this compound, a depsipeptide, against clinically significant Gram-positive bacteria. Due to its synergistic nature, most in-vitro susceptibility data is presented for the combination product, pristinamycin (or the related quinupristin-dalfopristin), which reflects its clinical application.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial 70S ribosome.[3][4] Specifically, PIA binds within the nascent polypeptide exit tunnel (NPET), effectively blocking the elongation of the growing polypeptide chain.[5][6]

The synergistic partner, Pristinamycin IIA, also binds to the 50S ribosomal subunit, but at an adjacent site in the peptidyl transferase center.[6] The binding of PIIA induces a conformational change in the ribosome that significantly increases the affinity of PIA for its binding site, a phenomenon that underpins their synergistic bactericidal activity.[7][8] This dual and cooperative binding action effectively halts protein production, leading to bacterial cell death.

Antibacterial Spectrum and Quantitative Data

Pristinamycin demonstrates a broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains.[9] It is particularly effective against staphylococci and streptococci.[1] Its activity against enterococci is generally lower.[2]

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's in-vitro potency.

| Bacterial Species | Strain Type | No. of Isolates | MIC (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 124 | ≤ 0.5 (all isolates) | [10] |

| Streptococcus pneumoniae | Penicillin-Resistant | 47 | Not resistant (specific MICs not detailed) | [11] |

| Streptococcus pneumoniae | Erythromycin-Susceptible & Resistant | 749 | < 1 (for strains appearing resistant by disk diffusion) | [12] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 9 | Not specified (used in treatment) | [2] |

| Enterococcus faecium | iMLSB/cMLSB Phenotypes | 7 | Resistant (by disk diffusion) | [13] |

Note: Data for this compound alone is limited; most studies evaluate the synergistic combination.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

The quantitative data presented above is typically determined using standardized laboratory procedures established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[14][15] The primary methods are broth microdilution and agar dilution.

1. Broth Microdilution Method (MIC Determination)

-

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

-

Protocol Outline:

-

Preparation of Antimicrobial Agent: A series of twofold dilutions of pristinamycin is prepared in a cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is read as the lowest concentration of pristinamycin that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for validation.

-

2. Agar Dilution Method

-

Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

-

Protocol Outline:

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% horse blood for fastidious organisms like S. pneumoniae) is prepared, each containing a specific concentration of pristinamycin.[11]

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized inoculum of 10⁴ to 10⁵ CFU per spot is applied to the surface of each agar plate using a Steers replicator.[11]

-

Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 20-24 hours).

-

Interpretation: The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth on the agar.

-

Conclusion

This compound, as a key component of the pristinamycin complex, demonstrates significant in-vitro activity against a range of clinically important Gram-positive bacteria, including strains resistant to other classes of antibiotics like methicillin-resistant S. aureus and penicillin-resistant S. pneumoniae. Its unique, synergistic mechanism of action involving the inhibition of ribosomal protein synthesis makes it a valuable therapeutic agent. The standardized methodologies of broth and agar dilution are crucial for accurately determining its potency and guiding clinical use. Further research into resistance mechanisms and the activity of this compound against emerging Gram-positive pathogens is essential for optimizing its role in the antibiotic armamentarium.

References

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on pristinamycin synergism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [In vitro antibacterial activity of pristinamycin against penicillin resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [In vitro activity of pristinamycin against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Higher Incidence of Pristinamycin Resistance among Enterococcus Faecium with iMLSB/cMLSB Phenotype – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 15. goums.ac.ir [goums.ac.ir]

Pristinamycin IA: A Technical Guide to a Potent Natural Product Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin IA (PIA), a member of the streptogramin B family of antibiotics, is a cyclic hexadepsipeptide natural product produced by the bacterium Streptomyces pristinaespiralis.[1][2] It is a key component of the pristinamycin complex, which also includes pristinamycin IIA (PIIA), a streptogramin A antibiotic. While each component individually exhibits moderate bacteriostatic activity, their synergistic combination results in a potent bactericidal effect, often up to 100 times more active than the individual components.[1] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its study and development.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large ~210 kb gene supercluster in Streptomyces pristinaespiralis.[1][3] This cluster contains genes for both pristinamycin I and II components, which are scattered throughout the region rather than being organized into separate sub-clusters.[1][3] The synthesis of the cyclic hexadepsipeptide backbone of PIA is carried out by a multi-modular non-ribosomal peptide synthetase (NRPS) system.[3][4]

Key enzymes and genes involved in the initial steps of PIA biosynthesis include:

-

SnbA: A 3-hydroxypicolinic acid:AMP ligase that activates the starter unit, 3-hydroxypicolinic acid.[5][6][7]

-

SnbC: A peptide synthetase responsible for the incorporation of L-threonine and L-aminobutyric acid.[5][6][7]

The subsequent assembly of the peptide chain involves additional NRPS modules that incorporate L-proline, 4-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine.[3]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[8][9] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to premature termination of translation.[9]

The synergistic action with Pristinamycin IIA is crucial for the potent bactericidal activity. PIIA, a streptogramin A, also binds to the 50S ribosomal subunit, but at a distinct, albeit nearby, site. The binding of PIIA is thought to induce a conformational change in the ribosome that increases the affinity for PIA, leading to a stable ternary complex and a complete blockage of protein synthesis.[10]

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Pristinamycin IA: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties, mechanism of action, and relevant experimental data for Pristinamycin IA.

This compound, also known as Mikamycin B or Streptogramin B, is a cyclic hexadepsipeptide antibiotic belonging to the streptogramin B class.[1][2] It is a key component of the pristinamycin complex, produced by the bacterium Streptomyces pristinaespiralis.[2][3] While exhibiting moderate bacteriostatic activity on its own, it acts synergistically with pristinamycin IIA to produce a potent bactericidal effect.[3][4] This synergy makes the pristinamycin complex a valuable agent against various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | References |

| Molecular Weight | 866.96 g/mol | [2][5][6] |

| Chemical Formula | C45H54N8O10 | [2][5][6][7] |

| CAS Number | 3131-03-1 | [2][5][7] |

Mechanism of Action

This compound exerts its antibiotic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit of the 70S ribosome, which leads to the inhibition of protein synthesis.[3][4] The binding of Pristinamycin IIA, a macrolide component of the pristinamycin complex, induces a conformational change in the ribosome that enhances the binding affinity for this compound.[4] This cooperative binding results in an irreversible inhibition of protein synthesis and ultimately leads to bacterial cell death.[4]

Beyond its direct antibiotic activity, this compound is also known to be a substrate and inhibitor of P-glycoprotein (P-gp), a membrane transporter involved in multidrug resistance.[8][9]

Experimental Protocols

In Vitro P-glycoprotein Inhibition Assay

A common method to assess the P-gp inhibitory activity of this compound involves measuring the efflux of a known P-gp substrate, such as [3H]vinblastine, from cells overexpressing P-gp, like the Caco-2 human colon adenocarcinoma cell line.

-

Objective: To determine the effect of this compound on P-gp-mediated efflux.

-

Cell Line: Caco-2 cells.

-

Reagents:

-

This compound

-

[3H]vinblastine (radiolabeled P-gp substrate)

-

Cell culture medium

-

Scintillation fluid

-

-

Procedure:

-

Culture Caco-2 cells to form a confluent monolayer.

-

Pre-incubate the cells with a solution of this compound (e.g., 100 μM) for a specified time (e.g., 0-4 hours).[5][8]

-

Add [3H]vinblastine to the cells and incubate to allow for uptake.

-

Measure the amount of [3H]vinblastine that is transported out of the cells into the apical and basolateral compartments over time.

-

Quantify the radioactivity in the cell lysates and the medium using a scintillation counter.

-

A reduction in the basolateral to apical secretion of [3H]vinblastine in the presence of this compound indicates inhibition of P-gp.[8]

-

In Vivo Formulation Preparation

For animal studies, proper formulation of the poorly water-soluble this compound is crucial.

-

Objective: To prepare a clear, injectable solution of this compound for in vivo administration.

-

Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

-

-

Procedure (for a 2.5 mg/mL solution): [6]

-

Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).[8]

-

In a sterile vial, add 10% of the final volume as the DMSO stock solution.

-

Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear. Sonication may be used to aid dissolution.[6]

-

Add 5% of the final volume as Tween 80 and mix again.

-

Finally, add 45% of the final volume as saline and mix until a homogenous solution is obtained.

-

This working solution should be prepared fresh on the day of use.[8]

-

Regulatory Control of Biosynthesis

The production of pristinamycin in S. pristinaespiralis is a tightly regulated process governed by a complex signaling cascade. This regulation occurs at the genetic level, with several regulatory genes controlling the expression of the biosynthetic gene cluster, which spans approximately 210 kb.[3][10]

Caption: Simplified signaling cascade for Pristinamycin biosynthesis regulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pristinamycin [drugfuture.com]

- 3. Pristinamycin - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. abmole.com [abmole.com]

- 6. This compound | Antibiotic | P-gp | TargetMol [targetmol.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

Pristinamycin IA: A Deep Dive into its Mode of Action on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pristinamycin IA, a member of the streptogramin B class of antibiotics, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth analysis of its molecular mechanism, focusing on its interaction with the bacterial ribosome. This compound binds to the nascent polypeptide exit tunnel (NPET) on the 50S ribosomal subunit, leading to a premature termination of translation. This document details the binding site, the specific interactions with ribosomal RNA (rRNA) and proteins, and the functional consequences of this binding. Furthermore, it outlines key experimental protocols for studying this interaction and presents available quantitative data on its inhibitory activity.

Introduction

Pristinamycin is a naturally occurring antibiotic produced by Streptomyces pristinaespiralis.[1] It is a composite antibiotic, consisting of two structurally distinct but synergistic components: Pristinamycin IIA (a streptogramin A macrolide) and this compound (a cyclic hexadepsipeptide).[1][2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect, often up to 100 times more effective than the individual components.[1][2] This guide focuses specifically on the mode of action of this compound.

This compound targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[3] By interfering with this fundamental process, this compound effectively halts bacterial growth and proliferation. Understanding the precise mechanism of action is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.

Molecular Mechanism of Action

The primary mode of action of this compound is the inhibition of protein synthesis elongation.[2][4] This is achieved by binding to the large (50S) ribosomal subunit and physically obstructing the path of the growing polypeptide chain.

Binding to the 50S Ribosomal Subunit

This compound binds within the nascent polypeptide exit tunnel (NPET), a channel that spans the large ribosomal subunit through which the newly synthesized polypeptide emerges.[5][6][7] This binding site is distinct from but adjacent to the binding site of Pristinamycin IIA, which interacts with the peptidyl transferase center (PTC).[5] This proximity is the basis for their synergistic activity. The binding of Pristinamycin IIA is thought to induce a conformational change in the ribosome that increases its affinity for this compound.[8]

Interaction with 23S rRNA

The binding of this compound is primarily mediated by interactions with the 23S rRNA component of the 50S subunit. Structural studies of the closely related streptogramin B antibiotic, quinupristin (a derivative of this compound), in complex with the 50S ribosomal subunit from Deinococcus radiodurans have provided detailed insights into these interactions. Quinupristin establishes hydrogen bonds with nucleotides A2062 and C2586 (E. coli numbering) and engages in extensive hydrophobic interactions with nucleotides within domains II, IV, and V of the 23S rRNA.[9] These interactions effectively anchor the antibiotic within the NPET.

Interaction with Ribosomal Proteins

While the primary interactions are with rRNA, some studies suggest the involvement of ribosomal proteins in the binding of streptogramin B antibiotics. Affinity labeling studies using a derivative of virginiamycin S, another streptogramin B antibiotic, identified ribosomal proteins L18 and L22 as being in close proximity to the antibiotic binding site.[10] These proteins are located near the peptidyl transferase center and the entrance to the NPET. Further structural studies are needed to definitively confirm the direct interactions between this compound and specific ribosomal proteins.

Inhibition of Polypeptide Elongation

By occupying a critical position within the NPET, this compound creates a steric blockade that prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[11] The ribosome can initiate translation and form the first few peptide bonds, but as the polypeptide grows and enters the exit tunnel, its progression is halted by the bound antibiotic. This leads to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome, effectively terminating protein synthesis.[1]

Quantitative Data

| Parameter | Description | Typical Range/Value | Reference |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies depending on the bacterial species and the presence of Pristinamycin IIA. | [12] |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that inhibits a specific biological or biochemical function by 50%. For this compound, this would typically be measured in an in vitro translation assay. | Not explicitly found for this compound alone. For comparison, other protein synthesis inhibitors have IC50 values in the µM range in similar assays. | [13][14] |

| Kd (Dissociation Constant) | A measure of the binding affinity between the antibiotic and the ribosome. A lower Kd indicates a higher binding affinity. | Not explicitly found for this compound. Fluorescence polarization studies on derivatives suggest this is a viable method for its determination. | [15][16] |

| Ki (Inhibition Constant) | A measure of the potency of an inhibitor. | Not explicitly found for this compound. |

Experimental Protocols

The study of the this compound mode of action relies on a variety of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The effect of this compound is quantified by measuring the reduction in the amount of synthesized protein.[4][17]

Protocol Outline:

-

Preparation of Cell-Free Extract:

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at high speed to remove cell debris and membranes, yielding the S30 extract.

-

Pre-incubate the S30 extract to degrade endogenous mRNA.

-

-

Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, an energy source (ATP, GTP), an amino acid mixture, and the reporter mRNA.

-

Add varying concentrations of this compound (dissolved in a suitable solvent, with a solvent-only control).

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Quantification:

-

Measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For fluorescent proteins, measure the fluorescence intensity.

-

Plot the protein synthesis activity against the concentration of this compound to determine the IC50 value.

-

Ribosome Footprinting (Ribo-Seq)

This technique provides a high-resolution map of ribosome positions on mRNAs, revealing the precise sites of translational arrest caused by this compound.

Principle: Ribosomes actively translating an mRNA protect a fragment of that mRNA (the "footprint") from nuclease digestion. These protected fragments are isolated, sequenced, and mapped back to the transcriptome to reveal the genome-wide distribution of ribosomes.[18]

Protocol Outline:

-

Cell Treatment and Lysis:

-

Treat bacterial cells with this compound for a short period to arrest translation.

-

Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

-

Nuclease Digestion:

-

Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.

-

-

Ribosome Isolation:

-

Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation or size-exclusion chromatography.

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA from the isolated monosomes.

-

Purify the ribosome-protected mRNA fragments (typically 20-30 nucleotides in length) by gel electrophoresis.

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Reverse transcribe the footprints to cDNA.

-

Amplify the cDNA by PCR to generate a sequencing library.

-

-

Sequencing and Data Analysis:

-

Sequence the library using a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome or transcriptome.

-

Analyze the distribution of ribosome footprints to identify sites of translational pausing or arrest induced by this compound.

-

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Pristinamycin IA Complex

Cryo-EM allows for the high-resolution structural determination of the ribosome in complex with this compound, providing a detailed view of the binding site and interactions.

Principle: A purified solution of ribosome-Pristinamycin IA complexes is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and computationally averaged to generate a high-resolution 3D reconstruction of the complex.[19][20][21]

Protocol Outline:

-

Preparation of the Ribosome-Pristinamycin IA Complex:

-

Purify 70S ribosomes from a suitable bacterial strain.

-

Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

-

-

Cryo-EM Grid Preparation:

-

Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a cryo-EM grid (a small copper grid covered with a holey carbon film).

-

Blot the grid with filter paper to create a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

-

-

Data Collection:

-

Load the frozen grid into a cryo-electron microscope.

-

Collect a large dataset of images (micrographs) of the vitrified particles at various orientations.

-

-

Image Processing and 3D Reconstruction:

-

Select individual particle images from the micrographs.

-

Align and classify the particle images.

-

Generate an initial 3D model and refine it to high resolution using iterative computational methods.

-

-

Model Building and Analysis:

-

Build an atomic model of the ribosome and this compound into the final 3D density map.

-

Analyze the model to identify the specific rRNA nucleotides and ribosomal protein residues that interact with the antibiotic.

-

Visualizations

Logical Flow of this compound's Mode of Action

Caption: Logical flow of this compound's inhibitory action on bacterial protein synthesis.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.

Simplified Representation of this compound Binding Site

Caption: Simplified diagram of the this compound binding site within the 50S ribosomal subunit.

Conclusion

This compound exerts its antibacterial effect through a well-defined mechanism: the specific binding to the nascent polypeptide exit tunnel of the bacterial 50S ribosomal subunit. This interaction physically obstructs the passage of the elongating polypeptide chain, leading to a premature halt in protein synthesis. The synergistic action with Pristinamycin IIA further enhances its efficacy. The detailed understanding of its mode of action, facilitated by advanced techniques such as cryo-EM and ribosome profiling, provides a solid foundation for the rational design of novel antibiotics that can overcome existing resistance mechanisms. Further research to obtain precise quantitative binding and inhibition data for this compound will be invaluable for these future drug development efforts.

References

- 1. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for streptogramin B resistance in Staphylococcus aureus by virginiamycin B lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 8. Cryo-EM structure of the archaeal 50S ribosomal subunit in complex with initiation factor 6 and implications for ribosome evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Affinity labeling of the virginiamycin S binding site on bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosome protection by ABC‐F proteins—Molecular mechanism and potential drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Targeting the bacterial stringent response to combat human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Water-soluble derivatives of factor IA of pristinamycins. Interaction with the bacterial ribosome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcsb.org [rcsb.org]

- 21. biorxiv.org [biorxiv.org]

Pristinamycin IA: A Technical Guide to its Central Role in the Pristinamycin Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pristinamycin IA, a key component of the pristinamycin antibiotic complex. This document details its chemical nature, mechanism of action, and synergistic relationship with Pristinamycin IIA, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pristinamycin and the Role of this compound

Pristinamycin is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis. It is a composite antibiotic, consisting of two structurally distinct but synergistic components: this compound (PI A), a member of the streptogramin B group, and Pristinamycin IIA (PIIA), belonging to the streptogramin A group.[1] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent, broad-spectrum bactericidal effect that can be up to 100 times greater than the individual components.[1] This synergistic action makes pristinamycin an effective therapeutic agent against a range of bacterial infections, including those caused by multi-drug resistant strains.

This compound, a cyclic hexadepsipeptide, is the focus of this guide.[2] Its primary role within the complex is to bind to the 50S ribosomal subunit and physically obstruct the nascent polypeptide exit tunnel.[3][4] This action, in concert with PIIA's inhibition of peptide bond formation, leads to a complete shutdown of bacterial protein synthesis.

Chemical Structure and Properties

This compound is a macrocyclic lactone peptide antibiotic.[2] Its complex cyclic structure is crucial for its interaction with the ribosomal target.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C45H54N8O10 | [2] |

| Molecular Weight | 866.96 g/mol | [2] |

| Class | Streptogramin B | [2] |

| Synonyms | Mikamycin B, Virginiamycin S1 | [2] |

Mechanism of Action and Synergism

The bactericidal efficacy of the pristinamycin complex stems from the synergistic interaction of its two components at the bacterial ribosome.

Individual Action of this compound and IIA

-

This compound (Streptogramin B): Binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit, specifically within the nascent polypeptide exit tunnel.[3][4] This binding event physically blocks the passage of the elongating polypeptide chain, leading to premature termination of protein synthesis.[1] While effective at halting protein elongation, its action alone is primarily bacteriostatic.[5]

-

Pristinamycin IIA (Streptogramin A): Also binds to the 50S ribosomal subunit, in close proximity to the PI A binding site.[3] PIIA binding induces a conformational change in the ribosome that allosterically enhances the binding affinity of PI A.[6] Furthermore, PIIA directly interferes with the binding of both aminoacyl-tRNA and peptidyl-tRNA to the A and P sites of the ribosome, thereby inhibiting peptide bond formation.[1]

Synergistic Action

The binding of PIIA to the ribosome initiates a conformational change that significantly increases the affinity of the ribosome for PI A.[6] This cooperative binding leads to the formation of a stable ternary complex (Ribosome-PIIA-PIA) that effectively locks the ribosome in an inactive state.[6] This synergistic mechanism is the basis for the potent bactericidal activity of the pristinamycin complex.

The following diagram illustrates the synergistic mechanism of action of the pristinamycin complex.

References

- 1. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irreversible binding of pristinamycin IIA (streptogramin A) to ribosomes explains its "lasting damage" effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pristinamycin IA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic composed of two synergistic components: Pristinamycin IA (a macrolactone) and Pristinamycin IIA (a cyclic hexadepsipeptide). The quantitative analysis of each component is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase to achieve separation of this compound from Pristinamycin IIA and potential degradation products. Detection is performed using a UV detector, allowing for accurate quantification of the analyte.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the chromatographic conditions.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | ACE-5, C18-HL, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.2% Orthophosphoric acid in water and Acetonitrile (63:37 v/v) |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Detection Wavelength | 206 nm |

| Run Time | Approximately 30 minutes |

Reagent and Sample Preparation

Reagents:

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Ultrapure water

Standard Preparation:

-

Standard Stock Solution (1000 µg/mL of Pristinamycin): Accurately weigh approximately 100 mg of Pristinamycin reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.

-

Working Standard Solution (100 µg/mL of Pristinamycin): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation (for drug product analysis):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of powder equivalent to 100 mg of Pristinamycin to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.64%[1] |

Table 2: Method Validation Data for Pristinamycin

| Parameter | Result |

| Linearity Range | 25-150 µg/mL[1] |

| Correlation Coefficient (r²) | 0.9998[1] |

| Precision (%RSD) | |

| - Method Precision | 1.49%[1] |

| - System Precision | 0.64%[1] |

| Retention Time (approx.) | This compound: ~15.9 min |

| Pristinamycin IIA: ~26.7 min | |

| Limit of Detection (LOD) | Not reported |

| Limit of Quantification (LOQ) | Not reported |

| Accuracy (% Recovery) | Not reported |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of this compound. The method is suitable for quality control, stability studies, and other analytical applications in a research and drug development setting. Adherence to the described protocol will ensure accurate and reliable results.

References

Application Notes and Protocols for Pristinamycin IA Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin IA is a component of the streptogramin antibiotic pristinamycin. Together with pristinamycin IIA, it exhibits synergistic bactericidal activity against a range of Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its antimicrobial potency, evaluating potential resistance mechanisms, and guiding drug development efforts. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5]

Currently, there are no specific standardized MIC testing protocols for this compound published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In practice, susceptibility testing for the related streptogramin antibiotic, quinupristin-dalfopristin, is sometimes used as a proxy.[1]

This document provides detailed protocols for determining the MIC of this compound based on established and widely accepted general methodologies for antimicrobial susceptibility testing (AST), including broth microdilution and agar dilution, as recommended by CLSI and EUCAST for other antimicrobial agents.[3][5][6][7]

Key Principles of MIC Testing

MIC testing relies on exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is recorded as the MIC. The primary methods for determining MICs are broth dilution and agar dilution.[2][6][7]

Data Presentation

The following tables summarize exemplary MIC data for Pristinamycin against specific microorganisms and provide a template for recording quality control (QC) results. It is important to note that these values are illustrative and actual MICs should be determined experimentally.

Table 1: Exemplary Minimum Inhibitory Concentrations (MICs) of Pristinamycin against Oral Streptococci

| Organism Strain | Pristinamycin MIC (mg/L) | Amoxicillin MIC (mg/L) | Erythromycin MIC (mg/L) | Vancomycin MIC (mg/L) |

| Oral Streptococci | 0.03 - 1 (mode 0.25) | Similar to Pristinamycin | Mode 0.06 | Mode 1 |

Data adapted from a 1987 study comparing the inhibitory activity of pristinamycin against oral streptococci.[8]

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

Since specific QC ranges for this compound are not established by CLSI or EUCAST, it is recommended to use standard QC strains relevant to the spectrum of activity of streptogramins, such as those used for quinupristin-dalfopristin, to ensure the reliability of the testing method. Laboratories should establish their own internal QC ranges based on repeated testing.

| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | This compound | (To be determined by the laboratory) |

| Enterococcus faecalis ATCC® 29212™ | This compound | (To be determined by the laboratory) |

| Streptococcus pneumoniae ATCC® 49619™ | This compound | (To be determined by the laboratory) |

Experimental Protocols

The following are detailed protocols for performing broth microdilution and agar dilution MIC testing for this compound.

Protocol 1: Broth Microdilution MIC Assay

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO], followed by dilution in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (including QC strains)

-

Tryptic Soy Agar (TSA) or other suitable solid medium for inoculum preparation

-

Sterile saline (0.85%) or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of each row in a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (no antibiotic).

-

Well 12 can serve as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.[9]

-

Transfer the colonies to a tube containing sterile saline or TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Within 30 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10] A common dilution is 1:100 of the 0.5 McFarland suspension.[10]

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation: